VX-765, also known as Belnacasan, is a potent and selective inhibitor of the interleukin-converting enzyme/caspase-1 sub-family caspases. It is an orally available prodrug that is converted into its active form, VRT-043198, upon administration. VX-765 is currently under investigation for its potential therapeutic applications in treating inflammatory and autoimmune conditions by blocking the hypersensitive response to inflammatory stimuli. It has shown promise in preclinical studies for diseases such as rheumatoid arthritis and skin inflammation, where it effectively reduces disease severity and the expression of inflammatory mediators .
VX-765 is classified as a small molecule drug and does not have any current approvals for clinical use. It is primarily studied within investigational contexts, with several clinical trials exploring its efficacy and safety . The compound's mechanism of action involves inhibiting caspase-1, which plays a crucial role in the processing of pro-inflammatory cytokines like interleukin-1 beta and interleukin-18 from their inactive precursors .
The synthesis of VX-765 involves several chemical reactions to construct its complex molecular structure. The compound is synthesized through a multi-step process that typically includes:
The synthetic route may include protecting group strategies to ensure selective reactions at specific sites on the molecule. Additionally, purification techniques such as chromatography are employed to isolate the final product with high purity.
The molecular formula of VX-765 is , with a molecular weight of 509.00 g/mol. Its structure features several key components:
The structural representation can be described using various notations such as InChI or SMILES:
1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1
.The compound's stereochemistry is crucial for its biological activity; thus, specific stereoisomers are synthesized to ensure optimal binding to its target enzymes.
VX-765 primarily functions through its inhibition of caspase-1 activity. The compound has been shown to inhibit the release of interleukin-1 beta and interleukin-18 in response to inflammatory stimuli such as lipopolysaccharides .
In vitro assays demonstrate that VX-765 effectively blocks caspase activity at low concentrations (IC50 values around 700 pM for interleukin-related responses). The compound does not significantly affect other cytokines like tumor necrosis factor-alpha or interleukin-six .
VX-765 exerts its effects by selectively inhibiting caspase-1. This enzyme processes inactive precursors of pro-inflammatory cytokines into their active forms. By blocking this activation pathway, VX-765 reduces inflammation associated with various diseases:
Data from studies indicate that VX-765 can significantly reduce immune activation markers and viral loads in models of HIV infection by preventing CD4 T-cell pyroptosis .
VX-765 is characterized by its solid state at room temperature with moderate solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation development.
The compound exhibits stability under physiological conditions but requires careful handling due to its potent biological activity. Its interactions with biological systems are primarily mediated through specific binding to caspases.
Relevant data include:
VX-765 has been investigated for various applications in scientific research:
Caspase-1 (interleukin-1 converting enzyme) is a cysteine protease that serves as the central effector component of inflammasomes—multiprotein complexes assembled in response to pathogen-associated molecular patterns or damage-associated molecular patterns. Upon activation, Caspase-1 catalyzes the proteolytic maturation of the proinflammatory cytokines interleukin-1β and interleukin-18 into their biologically active forms. This enzymatic process is indispensable for the initiation of innate immune responses. Crucially, Caspase-1 also cleaves gasdermin D, triggering pyroptosis—a highly inflammatory form of programmed cell death characterized by plasma membrane rupture and release of intracellular contents that further amplifies inflammatory cascades [2] [10].
VX-765 (Belnacasan) is an orally bioavailable prodrug rapidly converted by esterases in plasma to its active metabolite, VRT-043198. This metabolite functions as a potent, selective inhibitor of Caspase-1 (and closely related Caspase-4) through irreversible covalent modification of the catalytic cysteine residue (Cys285/Cys397) within the enzyme's active site [2] [7]. Biochemical analyses demonstrate that VX-765 suppresses interleukin-1β and interleukin-18 secretion in a dose-dependent manner. In vitro studies using lipopolysaccharide-primed human myeloid cells show that VX-765 achieves >50% inhibition of interleukin-1β secretion at concentrations as low as 5 µM, with near-complete blockade observed at 20 µM [2].
Beyond cytokine processing, VX-765 effectively blocks pyroptosis. This is evidenced by reduced lactate dehydrogenase release and decreased uptake of membrane-impermeable dyes in cells exposed to canonical inflammasome activators like adenosine triphosphate or nigericin. Mechanistically, this correlates with inhibition of gasdermin D cleavage, preventing the formation of plasma membrane pores [10].
Table 1: Molecular Actions of VX-765 in Inflammasome Signaling
Target Process | Mechanism of VX-765 Action | Key Experimental Evidence |
---|---|---|
Cytokine Maturation | Inhibits cleavage of pro-interleukin-1β/pro-interleukin-18 | Dose-dependent reduction in interleukin-1β/interleukin-18 in cell supernatants [2] |
Pyroptosis Execution | Prevents gasdermin D cleavage | Reduced lactate dehydrogenase release; Annexin V/propidium iodide staining patterns [10] |
Inflammasome Assembly | Disrupts NLRP3-ASC-Caspase-1 interaction | Co-immunoprecipitation showing reduced complex formation [10] |
Non-canonical Inflammasome | Inhibits Caspase-4 activity | Reduced interleukin-1β in lipopolysaccharide-sensing assays [2] |
Furthermore, recent investigations reveal that VX-765 exerts upstream effects on inflammasome assembly. In macrophages stimulated with lipopolysaccharide and adenosine triphosphate, VX-765 treatment significantly reduces the oligomerization of the apoptosis-associated speck-like protein containing a caspase activation and recruitment domain and the recruitment of Caspase-1 to the nucleotide-binding oligomerization domain, leucine-rich repeat-containing receptor family pyrin domain-containing 3 complex. This suggests that Caspase-1 activity may contribute to a positive feedback loop stabilizing the inflammasome structure [10].
Dysregulated Caspase-1 activity is implicated in the pathogenesis of diverse sterile and infection-associated inflammatory diseases. Persistent inflammasome activation leads to excessive cytokine release and tissue damage, creating a self-perpetuating cycle of inflammation. VX-765 represents a rational therapeutic strategy to interrupt this cycle by targeting the common effector mechanism downstream of multiple inflammasome triggers.
Acute Inflammatory Pathologies:In experimental acute liver failure models induced by D-galactosamine and lipopolysaccharide, VX-765 treatment significantly reduces mortality rates (by approximately 40%), attenuates hepatic necrosis, and lowers serum levels of alanine aminotransferase and aspartate aminotransferase. This protection is mechanistically linked to peroxisome proliferator-activated receptor α upregulation and subsequent suppression of pyroptosis-associated proteins (Caspase-1, gasdermin D) and inflammatory cytokines (interleukin-1β, interleukin-18) [1]. Similarly, in endothelial cell models under proatherogenic lipid stress (lysophosphatidylcholine), Caspase-1 inhibition with VX-765 enhances vascular endothelial growth factor receptor 2 signaling and improves tube formation—a critical process in angiogenesis essential for ischemic tissue repair [5].
Chronic Inflammatory and Metabolic Disorders:VX-765 demonstrates efficacy in chronic disease models characterized by underlying inflammasome activity. In diabetic nephropathy, VX-765 (5 µM in vitro; 50 mg/kg in vivo) ameliorates renal inflammation and extracellular matrix accumulation. It achieves this by suppressing the nicotinamide adenine dinucleotide phosphate oxidase 1/reactive oxygen species/nuclear factor kappa-B pathway, leading to decreased expression of interleukin-1β, interleukin-6, and tumor necrosis factor-α in high glucose-exposed mesangial cells and streptozotocin-treated rat kidneys [4]. In atherosclerosis-prone apolipoprotein E-deficient or low-density lipoprotein receptor-deficient mice, VX-765 administration reduces plaque burden by approximately 35-50%. This occurs through dual mechanisms: 1) promotion of macrophage mitophagy (increased light chain 3-II/light chain 3-I ratio and Parkin Ser65 phosphorylation) and efferocytosis (enhanced phagocytosis of apoptotic cells), and 2) inhibition of foam cell formation and macrophage migration [10].
Neurological and Infectious Diseases:In aged Alzheimer disease transgenic mice (J20 model) exhibiting significant amyloid beta peptide deposition and cognitive deficits, VX-765 treatment (50 mg/kg three times/week) restores episodic and spatial memory performance. Notably, this cognitive improvement correlates with recovery of hippocampal synaptophysin levels and dendritic spine density, but occurs independently of changes in amyloid beta peptide burden or glial activation markers—highlighting a direct neuroprotective effect potentially via inhibition of neuronal Caspase-1/Caspase-6 pathways [8]. In humanized mouse models of human immunodeficiency virus-1 infection, early VX-765 intervention reduces plasma viral load by approximately 0.6 log10 copies/milliliter, decreases splenic total human immunodeficiency virus-1 deoxyribonucleic acid (a reservoir marker) by >60%, and attenuates CD4+ T cell depletion. This protection is associated with diminished systemic levels of interleukin-18 and tumor necrosis factor-α, indicating blunted immune activation [9].
Table 2: Preclinical Efficacy of VX-765 Across Disease Models
Disease Model | Key Pathological Features Targeted | Observed Outcomes with VX-765 | Proposed Mechanism |
---|---|---|---|
Acute Liver Failure [1] | Hepatocyte pyroptosis; Cytokine storm | ↓ Mortality (40%); ↓ ALT/AST; ↓ IL-1β/IL-18 | PPARα upregulation; Caspase-1/gasdermin D inhibition |
Diabetic Nephropathy [4] | Renal inflammation; Fibrosis | ↓ Albuminuria; ↓ ECM proteins; ↓ IL-1β/IL-6/TNF-α | NOX1/ROS/NF-κB pathway suppression |
Atherosclerosis [10] | Plaque formation; Macrophage dysfunction | ↓ Plaque area (35-50%); ↑ Efferocytosis; ↓ Foam cells | Mitophagy promotion; NLRP3 inflammasome disassembly |
Alzheimer Disease [8] | Synaptic loss; Cognitive decline | Restored memory; ↑ Synaptophysin; ↑ Dendritic spines | Neuronal Caspase-1/Caspase-6 axis inhibition |
Human Immunodeficiency Virus-1 [9] | CD4+ T cell depletion; Viral reservoir | ↓ Viral load; ↓ Total HIV-DNA; ↑ CD4+ T cells; ↓ IL-18/TNF-α | Inflammasome inactivation in lymphoid tissue |
The broad therapeutic potential of VX-765 underscores the centrality of Caspase-1 across disparate disease states. Its ability to modulate multiple facets of the inflammatory cascade—cytokine release, pyroptosis, phagocytic clearance, and metabolic dysfunction—positions it as a versatile candidate for conditions driven by innate immune dysregulation. Crucially, efficacy in models with established pathology (e.g., aged Alzheimer disease mice, advanced atherosclerosis) supports potential application beyond early disease intervention [8] [10]. While clinical translation faces challenges, including termination of earlier trials for non-specified safety concerns [6], the robust preclinical evidence base continues to validate Caspase-1 as a high-value target. Future development may benefit from biomarker-driven patient selection (e.g., elevated interleukin-18, Caspase-1 activity assays) and combination strategies with disease-modifying agents.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0